molecular formula C11H11NO3 B1518015 3-(Cyclopropylcarbamoyl)benzoic acid CAS No. 852879-04-0

3-(Cyclopropylcarbamoyl)benzoic acid

Cat. No.: B1518015
CAS No.: 852879-04-0
M. Wt: 205.21 g/mol
InChI Key: RIYVMGLVUQLYJB-UHFFFAOYSA-N
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Description

3-(Cyclopropylcarbamoyl)benzoic acid is an organic compound characterized by a benzene ring substituted with a cyclopropylcarbamoyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(cyclopropylcarbamoyl)benzoic acid typically involves the reaction of cyclopropylamine with benzoic acid derivatives under specific conditions. One common method is the amidation reaction, where cyclopropylamine reacts with 3-bromobenzoic acid in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale amidation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-(Cyclopropylcarbamoyl)benzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield carboxylic acids or ketones, depending on the specific conditions.

  • Reduction: Reduction reactions can produce alcohols or amines.

  • Substitution: Substitution reactions can lead to the formation of various derivatives, such as esters or amides.

Scientific Research Applications

3-(Cyclopropylcarbamoyl)benzoic acid has found applications in several scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and modulation of biological pathways.

  • Medicine: Research has explored its use in drug development, particularly in the design of new pharmaceuticals targeting various diseases.

  • Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

3-(Cyclopropylcarbamoyl)benzoic acid can be compared to other similar compounds, such as 3-(alkylcarbamoyl)benzoic acids, where the cyclopropyl group is replaced with different alkyl groups. These compounds may exhibit similar biological activities but with varying degrees of potency and selectivity. The uniqueness of this compound lies in its specific structural features, which can influence its reactivity and biological effects.

Comparison with Similar Compounds

  • 3-(Methylcarbamoyl)benzoic acid

  • 3-(Ethylcarbamoyl)benzoic acid

  • 3-(Propylcarbamoyl)benzoic acid

  • 3-(Butylcarbamoyl)benzoic acid

Properties

IUPAC Name

3-(cyclopropylcarbamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c13-10(12-9-4-5-9)7-2-1-3-8(6-7)11(14)15/h1-3,6,9H,4-5H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIYVMGLVUQLYJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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